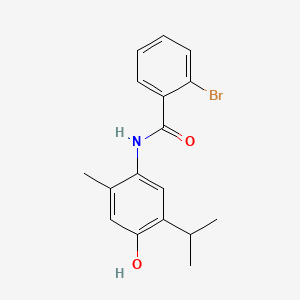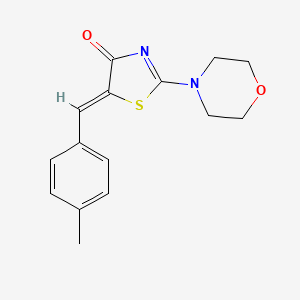![molecular formula C9H8BrNO4 B5525436 {2-bromo-4-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5525436.png)
{2-bromo-4-[(hydroxyimino)methyl]phenoxy}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of acetic acid, with a bromine atom and a hydroxyimino group attached to a phenyl ring which is further linked to the acetic acid part via an ether linkage .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bromine atom and the hydroxyimino group on the phenyl ring, and the ether linkage connecting this ring to the acetic acid part. The exact structure would need to be confirmed using techniques like NMR spectroscopy, mass spectrometry, or X-ray crystallography .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The bromine atom might be replaced in a nucleophilic substitution reaction. The hydroxyimino group could potentially be reduced. The ether linkage might be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors influencing these properties could include the size and shape of the molecule, the presence of the bromine atom and the hydroxyimino group, and the polarity of the molecule .Wissenschaftliche Forschungsanwendungen
Bromination Kinetics
Research on bromination kinetics, specifically the electrophilic substitution reactions involving dinuclear phenolic compounds, is foundational to understanding the reactivity and properties of "{2-bromo-4-[(hydroxyimino)methyl]phenoxy}acetic acid". Studies such as those conducted by Böhmer et al. (1983) on the kinetics of bromination of phenolic compounds provide insights into the reactivity patterns of brominated phenols and their derivatives under various conditions (Böhmer, Stotz, Beismann, & Niemann, 1983).
Synthesis and Biological Screening
The synthesis and biological screening of aryloxyacetic acid analogs, including those related to "{2-bromo-4-[(hydroxyimino)methyl]phenoxy}acetic acid", have been explored to identify potential bioactive compounds. Dahiya, Pathak, and Kaur (2008) synthesized a series of aryloxyacetic acid analogs and evaluated their antimicrobial activity, highlighting the importance of structural modifications in enhancing biological properties (Dahiya, Pathak, & Kaur, 2008).
Environmental Analysis and Degradation
The degradation and environmental fate of bromophenols, closely related to "{2-bromo-4-[(hydroxyimino)methyl]phenoxy}acetic acid", are critical for assessing environmental impact and potential toxicity. Uchida, Furusawa, and Okuwaki (2003) investigated the decomposition of 2-bromophenol in NaOH solution at high temperatures, providing valuable data on the degradation pathways and products of bromophenols in aquatic environments (Uchida, Furusawa, & Okuwaki, 2003).
Wirkmechanismus
Safety and Hazards
As with any chemical compound, handling “{2-bromo-4-[(hydroxyimino)methyl]phenoxy}acetic acid” would require appropriate safety measures. This could include wearing protective clothing and eye protection, and working in a well-ventilated area. The specific hazards associated with this compound would depend on its exact properties .
Eigenschaften
IUPAC Name |
2-[2-bromo-4-[(E)-hydroxyiminomethyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c10-7-3-6(4-11-14)1-2-8(7)15-5-9(12)13/h1-4,14H,5H2,(H,12,13)/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHMRZFTVRGUGS-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NO)Br)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/O)Br)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24791645 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
{2-Bromo-4-[(hydroxyimino)methyl]phenoxy}acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-isopropyl-7-[4-(1H-pyrrol-2-ylcarbonyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5525355.png)
![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5525364.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-9H-fluorene-9-carboxamide hydrochloride](/img/structure/B5525369.png)
![4-chloro-2-fluoro-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5525372.png)


![6-[2-(2-fluorophenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5525395.png)

![1-{4-[(3-imino-2,3-dihydro-1H-isoindol-1-ylidene)amino]phenyl}ethanone](/img/structure/B5525404.png)
![1-{N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}-4-piperidinecarboxamide](/img/structure/B5525408.png)
![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,3-benzenediol](/img/structure/B5525420.png)


